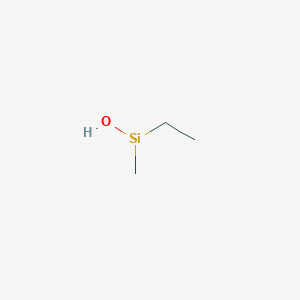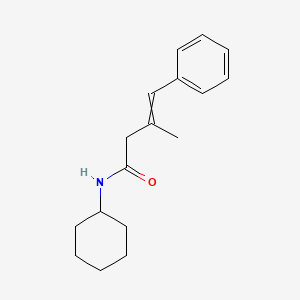
Nonadec-10-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadec-10-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of nonadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone product .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of nonadec-10-en-2-ol. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and form the ketone .
Analyse Des Réactions Chimiques
Types of Reactions
Nonadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to nonadec-10-en-2-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents (RMgX) to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Nonadecanoic acid
Reduction: Nonadec-10-en-2-ol
Substitution: Tertiary alcohols with various alkyl groups
Applications De Recherche Scientifique
Nonadec-10-en-2-one has several scientific research applications across various fields:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: The compound is studied for its role in the defensive secretions of beetles and its potential as a natural insect repellent.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of nonadec-10-en-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate signaling pathways, such as the activation of antioxidant response elements (ARE) and inhibition of pro-inflammatory pathways like NF-κB .
Comparaison Avec Des Composés Similaires
Nonadec-10-en-2-one can be compared with other similar compounds, such as:
Heptadec-10-en-2-one: Another unsaturated ketone with a similar structure but shorter carbon chain.
Pentadec-10-en-2-one: A shorter-chain analog with similar reactivity but different physical properties.
Nonadec-10-en-2-ol: The corresponding alcohol, which can be oxidized to form this compound.
Propriétés
Numéro CAS |
58257-64-0 |
|---|---|
Formule moléculaire |
C19H36O |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
nonadec-10-en-2-one |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h10-11H,3-9,12-18H2,1-2H3 |
Clé InChI |
BCGHKURMNAHJEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


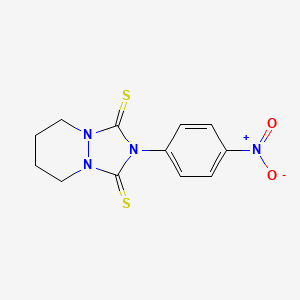

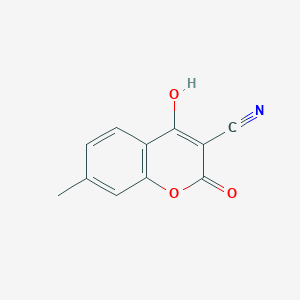
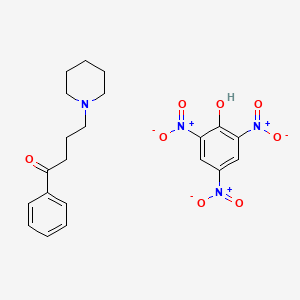
![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)


![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

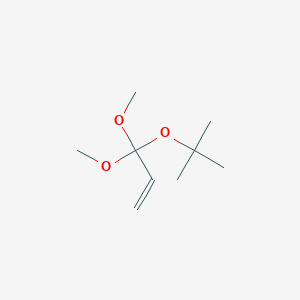
![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)
![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)
